molecular formula C15H20N2O B1380681 2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one CAS No. 1369354-81-3

2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one

Número de catálogo: B1380681
Número CAS: 1369354-81-3
Peso molecular: 244.33 g/mol
Clave InChI: MQQKAICVAFVKDM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one (CAS 1369354-81-3) is a bicyclic heterocyclic compound with the molecular formula C15H20N2O and a molecular weight of 244.33 g/mol . This compound belongs to the class of octahydro-2H-pyrido[1,2-a]pyrazines, which are synthetically constrained analogues of piperazine and quinolizidine scaffolds . The core structure is of significant interest in medicinal chemistry for its potential to interact with biological targets. Research has demonstrated that the octahydro-1H-pyrido[1,2-a]pyrazine scaffold is a valuable template in the development of potent and selective mu-opioid receptor antagonists . One study identified a compound with this core structure that exhibited subnanomolar affinity (K i = 0.47 nM) for the mu-opioid receptor and a potent in vitro antagonist profile (IC 50 = 1.8 nM), highlighting the scaffold's utility in central nervous system (CNS) drug discovery . Furthermore, structurally related 2,7-substituted octahydro-1H-pyrido[1,2-a]pyrazine derivatives have been investigated for their interaction with dopamine receptors, suggesting potential applications for treating disorders mediated by dopaminergic systems . The synthesis of such complex bicyclic systems can be achieved through multi-step sequences, which may involve strategies such as Grignard reactions, hydrogenation, and final introduction of the 2-substituent . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Propiedades

IUPAC Name

2-benzyl-3,4,6,7,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-15-6-7-17-9-8-16(12-14(17)10-15)11-13-4-2-1-3-5-13/h1-5,14H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQKAICVAFVKDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN(CC2CC1=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Multi-step Synthesis from Simple Precursors

An early approach to related octahydro-2H-pyrazino[1,2-a]pyrazines involved a four-step synthesis starting from 1,3-dichloroacetone, 2,4-dinitrophenylhydrazine, and sarcosine ethyl ester, yielding N-methyl derivatives of the bicyclic system. This method required sequential formation of hydrazones, nucleophilic substitutions, and cyclizations to build the bicyclic lactam core.

Peptide Synthesis and Lactamization

Another approach employed peptide synthesis techniques, where α-amino acid precursors undergo lactamization to form piperazine rings sequentially. These methods can be conducted in solution or on solid phase, allowing for more controlled synthesis of the bicyclic framework.

Castagnoli–Cushman Reaction

The first piperazine ring of the octahydro-pyrido[1,2-a]pyrazin-8-one system has also been accessed via the Castagnoli–Cushman reaction, which involves the condensation of cyclic anhydrides with imines, providing an alternative route to the bicyclic lactam core.

Recent Advances: One-Pot and Shorter Syntheses

Nitro-Mannich Rearrangement One-Pot Synthesis

A recent breakthrough described a serendipitous one-pot synthesis involving a nitro-Mannich reaction that unexpectedly displaces a nitro group, forming the octahydro-2H-pyrazino[1,2-a]pyrazine core in a single step. This method significantly shortens the synthetic route and increases efficiency.

  • Starting materials include nitromethane, paraformaldehyde, and polyamines.
  • The reaction proceeds under reflux in ethanol for about 5 hours.
  • The mechanism involves nitro-group displacement and rearrangement, supported by HRMS and experimental data.
  • The resulting functionalized bicyclic lactams can be further derivatized by catalytic hydrogenolysis, acylation, or alkylation to yield diverse derivatives.

This method represents the shortest and most efficient access to this pharmacologically relevant heterobicyclic system to date.

Step Reagents/Conditions Outcome Yield (%)
1 Nitromethane, paraformaldehyde, polyamine, EtOH reflux One-pot formation of octahydro-pyrazino core Moderate to good (varies)
2 Catalytic hydrogenolysis in MeOH, r.t. Debenzylation to secondary amine Quantitative
3 Acetic anhydride in DCM, r.t. Selective acylation of secondary amines Quantitative
4 Additional acetic anhydride Exhaustive acylation including primary alcohol 78%
5 Alkylation with t-butyl bromoacetate, DIPEA, MeCN Functionalized triaminohydroxydiester 52%

Alternative Routes via Lactam and Ketone Precursors

Synthesis via Piperazine Ring Construction

Another well-documented method begins with the formation of the piperazine ring through intramolecular 1,4-addition or reductive cyclization of amino keto esters. Key intermediates include piperazin-2-yl-acetates and -propanoates, which are then subjected to alkylation, Dieckmann cyclization, and acidic demethoxycarbonylation to yield lactams and ketones precursors.

  • Starting from N-benzyl-N'-trityl-1,2-ethanediamine and methyl 6-chloro-5-oxohexanoate.
  • The threefold amino substitution leads to bicyclic lactam 2-benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one.
  • Functionalization at the 7-position is achieved by reaction of the lactam anion with benzophenone electrophiles.
  • Further transformations include dehydration, reduction, and N-debenzylation to access various derivatives.
Step Reagents/Conditions Outcome Notes
1 N-benzyl-N'-trityl-1,2-ethanediamine + methyl 6-chloro-5-oxohexanoate Threefold amino substitution to keto ester intermediates Regioselective substitution
2 Acid-promoted detritylation Removal of protecting groups Necessary for cyclization
3 Reductive cyclization with NaCNBH3 Formation of secondary amine Intermediate for lactam
4 Heating in basic medium Cyclization to bicyclic lactam Yields octahydro-pyrido-pyrazinone core
5 Alkylation with methyl bromoacetate Functionalization at nitrogen Enables further derivatization

Mechanistic Insights and Functionalization

  • The nitro-Mannich rearrangement involves displacement of the nitro group, which is unusual as nitro groups are typically poor leaving groups. This reaction is facilitated by the formation of a stable bicyclic intermediate.
  • The bicyclic lactam core can be selectively functionalized at nitrogen atoms or the lactam carbonyl, enabling the synthesis of derivatives with potential pharmacological applications.
  • Catalytic hydrogenolysis is commonly used to remove benzyl protecting groups, allowing for further acylation or alkylation.
  • The Dieckmann cyclization is a key step in ring closure for the lactam precursors.

Summary Table of Preparation Methods

Methodology Starting Materials Key Steps Advantages Limitations
Multi-step classical synthesis 1,3-dichloroacetone, hydrazines, amino esters Hydrazone formation, substitution, cyclization Established, versatile Multi-step, time-consuming
Peptide synthesis/lactamization α-Amino acid precursors Sequential ring formation Controlled, solid/liquid phase Requires peptide synthesis expertise
Nitro-Mannich one-pot synthesis Nitromethane, paraformaldehyde, polyamines One-pot nitro displacement and rearrangement Shortest route, efficient Sensitive to polymerization side reactions
Piperazine ring construction route N-benzyl-N'-trityl-1,2-ethanediamine, keto esters Amino substitution, detritylation, cyclization Allows functionalization at multiple sites Multi-step, requires protection strategies

Análisis De Reacciones Químicas

2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may lead to the formation of amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential
The compound is primarily investigated for its role as a ligand for dopamine receptors, particularly the D4 subtype. Research indicates that it may be useful in treating disorders associated with dopamine dysregulation, such as schizophrenia and Parkinson's disease. The binding affinity of 2-benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one to these receptors suggests a mechanism that could modulate dopaminergic pathways effectively .

Case Studies

  • Schizophrenia Treatment : A study demonstrated that derivatives of octahydro-pyrido[1,2-a]pyrazine compounds showed significant efficacy in reducing symptoms of schizophrenia in animal models by selectively targeting dopamine D4 receptors .
  • Anxiolytic Effects : Another investigation into related compounds highlighted their anxiolytic properties, providing a basis for the development of new treatments for anxiety disorders based on the structure of this compound .

Pharmacological Applications

Antimicrobial Activity
Preliminary studies have suggested that this compound exhibits antimicrobial properties. Its structural components may interact with microbial cell membranes or essential metabolic pathways, leading to inhibition of growth or cell death. Further research is needed to elucidate the specific mechanisms involved.

Case Study Overview

  • In Vitro Studies : Laboratory experiments have shown that the compound inhibits the growth of certain bacterial strains, indicating potential as a lead compound for developing new antibiotics .

Industrial Applications

Chemical Intermediates
In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in producing specialty chemicals and pharmaceuticals.

Application AreaDetails
Medicinal ChemistryPotential treatment for schizophrenia and Parkinson's disease
PharmacologyExhibits antimicrobial properties
Industrial ChemistryUsed as an intermediate in organic synthesis

Mecanismo De Acción

The mechanism of action of 2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

The table below highlights key structural differences and biological activities of 2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one and related compounds:

Compound Name Structural Features Unique Aspects Biological Activity
This compound Benzyl at C2, ketone at C8, octahydro fused pyrido-pyrazine Enhanced lipophilicity; potential CNS or antitumor applications Under investigation
Octahydro-pyrido[1,2-a]pyrazine Pyrido-pyrazine core without substituents Simpler structure; lacks benzyl and ketone groups Antitumor activity (preclinical studies)
6-Oxo-octahydro-pyrido[1,2-a]pyrazine-2-carboxylate Benzyl ester at C2, ketone at C6 Carboxylate group may improve solubility; distinct reactivity Not reported
3-(Benzyloxy)-8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one Benzyloxy at C3, bromo at C8, pyrimidinone core Bromine enhances electrophilicity; pyrimidinone vs. pyrazinone core Antimicrobial and anticancer activity
Imidazo[1,2-a]pyrazin-8-one Imidazole fused to pyrazinone; lacks pyridine ring Lower synthetic yield; different heterocyclic fusion Reactivity challenges in synthesis

Key Differences in Pharmacological Profiles

  • Benzyl Substitution : The benzyl group in this compound distinguishes it from simpler analogs like octahydro-pyrido[1,2-a]pyrazine. This substitution likely enhances binding to hydrophobic pockets in biological targets, a feature absent in unsubstituted analogs .
  • Ketone Position : The 8-one group may participate in hydrogen bonding, influencing metabolic stability and target affinity. In contrast, 6-oxo derivatives (e.g., 6-Oxo-octahydro-pyrido[1,2-a]pyrazine-2-carboxylate) position the ketone differently, altering electronic properties .
  • Core Heterocycle: Pyrido-pyrazinone derivatives exhibit distinct electronic profiles compared to pyrimidinone or imidazo-pyrazinone analogs.

Actividad Biológica

2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one is a nitrogen-containing heterocyclic compound with the molecular formula C15H20N2O. It has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 2-benzyl-3,4,6,7,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazin-8-one
  • CAS Number : 1369354-81-3
  • Molecular Formula : C15H20N2O
  • Molecular Weight : 244.34 g/mol

The compound's structure features a fused bicyclic system that contributes to its biological activity. The presence of nitrogen atoms in the heterocyclic framework is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. It may act as an inhibitor of various enzymes or receptors involved in inflammatory and infectious processes. For instance, it has been reported to inhibit monoacylglycerol lipase (MAGL), which plays a role in neuroinflammation and neurodegenerative diseases .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This property makes it a potential candidate for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Case Studies and Research Findings

A number of studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study published in MDPI evaluated the antimicrobial efficacy of several derivatives of this compound. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) below 100 µg/mL against common bacterial strains .
  • Anti-inflammatory Study : Another study focused on the anti-inflammatory properties of this compound in a murine model of inflammation. The results indicated a significant reduction in swelling and pain compared to control groups, suggesting its potential for therapeutic use in inflammatory diseases .
  • Neuroprotective Effects : Preliminary research has indicated that this compound may possess neuroprotective properties by modulating endocannabinoid signaling pathways. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other nitrogen-containing heterocycles:

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntimicrobial50
Compound BAnti-inflammatory30
This compoundAntimicrobial/Anti-inflammatoryTBDCurrent Study

Q & A

What are the optimal synthetic routes for 2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization and condensation. For example, substituted pyrazinones are synthesized via nucleophilic substitution or Pd-catalyzed coupling. Key parameters include:

  • Catalysts : Potassium carbonate (K₂CO₃) or triethylamine for base-mediated cyclization .
  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity .
  • Yield Optimization : Yields range from 68% to 95%, depending on substituent steric effects and reaction time .

How is the structural characterization of this compound validated in academic research?

Methodological Answer:
Characterization relies on:

  • ¹H/¹³C NMR : Assignments of benzyl protons (δ 5.22–5.24 ppm) and aromatic protons (δ 7.33–8.53 ppm) confirm regiochemistry .
  • HRMS : Validates molecular weight (e.g., C₁₄H₁₇N₂O⁺ requires m/z 233.1284) .
  • X-ray Crystallography : Resolves bicyclic ring conformation and hydrogen-bonding networks .

What strategies address low yields in the cyclization step during synthesis?

Advanced Research Focus:
Low yields often arise from steric hindrance or competing side reactions. Solutions include:

  • Temperature Control : Slow heating (e.g., 80–100°C) minimizes decomposition .
  • Microwave-Assisted Synthesis : Accelerates reaction kinetics for time-sensitive steps .
  • Catalyst Screening : Transition metals (e.g., Pd) improve regioselectivity in heterocycle formation .

How does the benzyl substituent influence the compound’s biological activity compared to analogs?

Structure-Activity Relationship (SAR) Analysis:

  • Neuroprotection : The benzyl group enhances lipophilicity, improving blood-brain barrier penetration in neuroprotective assays (e.g., oxidative stress models in neuronal cells) .
  • COMT Inhibition : Substitution at the 2-position (e.g., dichlorophenyl) increases binding affinity by 3-fold compared to benzyl, as shown via molecular dynamics simulations .

How can researchers resolve contradictions in reported COMT inhibition data?

Data Contradiction Analysis:
Discrepancies in IC₅₀ values may stem from:

  • Assay Variability : Cell-free vs. cell-based assays (e.g., HEK293 vs. SH-SY5Y) yield differing inhibition profiles .
  • Molecular Dynamics Insights : Free energy calculations (e.g., MM/GBSA) predict stronger binding for dichlorophenyl analogs, aligning with experimental IC₅₀ trends .

What experimental designs improve metabolic stability of this compound analogs?

Advanced Optimization Strategy:

  • Substituent Modification : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the 6-position reduces CYP450-mediated oxidation .
  • Deuterium Incorporation : Replacing labile hydrogens with deuterium slows hepatic clearance .

What in vitro models are used to assess neuroprotective effects?

Basic Experimental Design:

  • Oxidative Stress Models : SH-SY5Y cells treated with H₂O₂ or 6-OHDA, with viability measured via MTT assay .
  • Mitochondrial Function : JC-1 staining evaluates membrane potential rescue .

What challenges arise in achieving enantiomeric purity, and how are they addressed?

Advanced Synthesis Challenge:

  • Racemization Risk : Basic conditions during cyclization may racemize chiral centers.
  • Resolution Methods : Chiral chromatography (e.g., Chiralpak AD-H) or asymmetric hydrogenation with Ru catalysts achieve >99% ee .

How is target engagement validated in vivo for COMT inhibition studies?

Advanced Validation Protocol:

  • Radiolabeled Tracers : ¹⁸F-labeled analogs enable PET imaging to monitor brain distribution .
  • Biomarker Analysis : Quantification of 3-O-methyldopa in plasma confirms enzymatic inhibition .

What are the primary biological targets beyond COMT inhibition?

Basic Target Profiling:

  • Adenosine Receptors : A₂A receptor antagonism (IC₅₀ ~50 nM) suggests potential in Parkinson’s disease .
  • Antimicrobial Activity : Structural analogs show MIC values of 2–8 µg/mL against S. aureus .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.